molecular formula C9H8ClFO B1597660 1-(2-Chloro-6-fluorophenyl)acetone CAS No. 93839-16-8

1-(2-Chloro-6-fluorophenyl)acetone

Cat. No. B1597660
CAS RN: 93839-16-8
M. Wt: 186.61 g/mol
InChI Key: HLPLFUDXBAYJTD-UHFFFAOYSA-N
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Description

“1-(2-Chloro-6-fluorophenyl)acetone” is a chemical compound that belongs to the class of aryl ketones. It is used in the synthesis of antimalarial drugs .


Synthesis Analysis

The synthesis of this compound involves aromatic nucleophilic substitution reactions . A reference synthetic protocol starts from the reaction of nitrobenzene with diethyl malonate followed by decarboxylation .


Molecular Structure Analysis

The enone moiety of the compound adopts an E conformation . The anthracene ring system is twisted at the bond from the acrylaldehyde moiety .


Chemical Reactions Analysis

This compound can undergo Sandmeyer reactions, which are used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .

Scientific Research Applications

Medicine

2-Chloro-6-fluorophenylacetone may be utilized in the development of pharmaceuticals where the introduction of fluorine atoms can enhance the biological activity and metabolic stability of therapeutic compounds . Its potential applications include serving as a precursor in the synthesis of complex molecules used in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Agriculture

In agriculture, this compound could be involved in the synthesis of agrochemicals, such as pesticides or herbicides . The fluorine atom in the molecule could improve the efficacy and selectivity of these agrochemicals, potentially leading to products that are more effective at lower dosages, reducing environmental impact.

Material Science

2-Chloro-6-fluorophenylacetone might be used in material science for the synthesis of advanced polymers or coatings . The presence of fluorine could impart properties like increased resistance to solvents, acids, and bases, making materials more durable and suitable for specialized applications.

Environmental Science

This compound could play a role in environmental science as an intermediate in the synthesis of compounds used for environmental remediation or pollution control . For example, it could be used to create materials that capture pollutants or serve as catalysts in chemical reactions that neutralize hazardous substances.

Biochemistry

In biochemistry, 2-Chloro-6-fluorophenylacetone may be used in the study of enzyme-catalyzed reactions where the compound could act as a substrate analog to investigate the mechanism of enzyme action or inhibition . This can provide insights into enzyme function and aid in the design of new biochemical assays.

Pharmacology

The pharmacological applications of 2-Chloro-6-fluorophenylacetone include its use as a building block in the synthesis of small-molecule drugs . The fluorine atom can significantly influence the pharmacokinetics and pharmacodynamics of these drugs, potentially leading to more effective treatments with fewer side effects.

Mechanism of Action

While the specific mechanism of action for “1-(2-Chloro-6-fluorophenyl)acetone” is not mentioned in the retrieved papers, related compounds such as 2-(2-chloro-6-fluorophenyl)acetamides have been reported to act as thrombin inhibitors .

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-6-fluorophenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The Sandmeyer reaction, which is involved in the synthesis of this compound, continues to be a subject of research for the development of new and efficient protocols . The synthesis of novel analogs of this compound could lead to enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPLFUDXBAYJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239728
Record name 1-(2-Chloro-6-fluorophenyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-fluorophenyl)acetone

CAS RN

93839-16-8
Record name 1-(2-Chloro-6-fluorophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93839-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-6-fluorophenyl)acetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chloro-6-fluorophenyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloro-6-fluorophenyl)acetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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